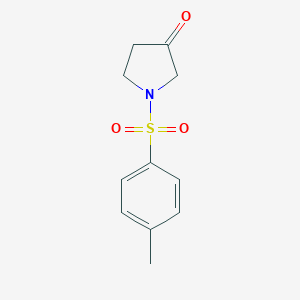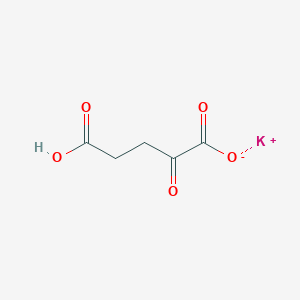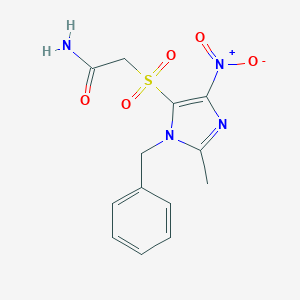
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- involves the inhibition of specific enzymes and proteins, which are essential for the growth and survival of cancer cells, bacteria, and viruses. Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions.
Biochemische Und Physiologische Effekte
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has been shown to have significant biochemical and physiological effects on various cell types. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards specific targets. However, its complex synthesis method and limited solubility in water can pose challenges for researchers.
Zukünftige Richtungen
There are several future directions for the research and development of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)--based drugs for the treatment of various diseases such as cancer, bacterial infections, and viral infections is an exciting direction for future research.
In conclusion, Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- is a promising chemical compound that has significant potential for various scientific research applications. Its unique properties and mechanism of action make it an attractive candidate for the development of new drugs and therapies. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- is synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroimidazole with various reagents to form the desired product. The synthesis of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
110579-18-5 |
|---|---|
Produktname |
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- |
Molekularformel |
C13H14N4O5S |
Molekulargewicht |
338.34 g/mol |
IUPAC-Name |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfonylacetamide |
InChI |
InChI=1S/C13H14N4O5S/c1-9-15-12(17(19)20)13(23(21,22)8-11(14)18)16(9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,18) |
InChI-Schlüssel |
STEWSPJNLNKNKN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)S(=O)(=O)CC(=O)N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)S(=O)(=O)CC(=O)N)[N+](=O)[O-] |
Andere CAS-Nummern |
110579-18-5 |
Synonyme |
2-((2-Methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-yl)sulfonyl)acetam ide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



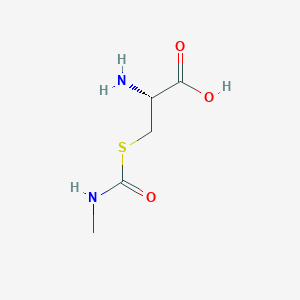
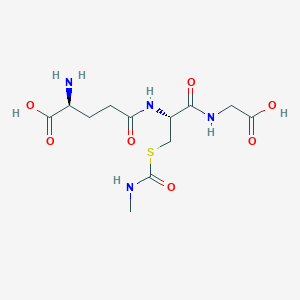
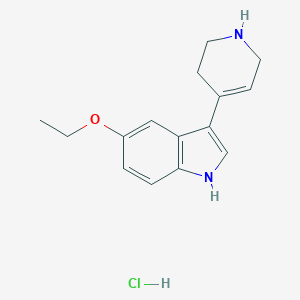
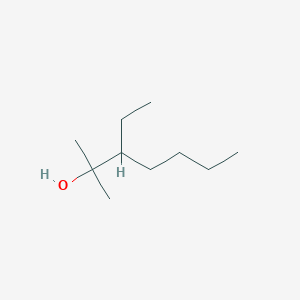
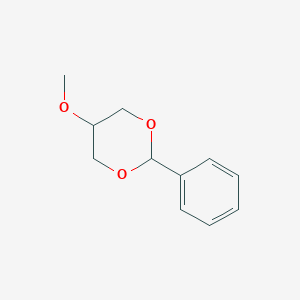
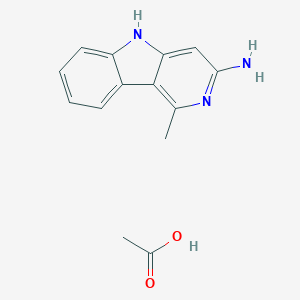
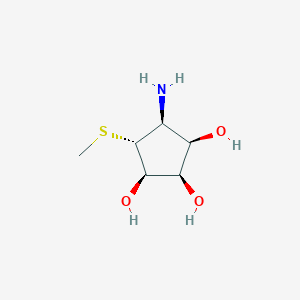
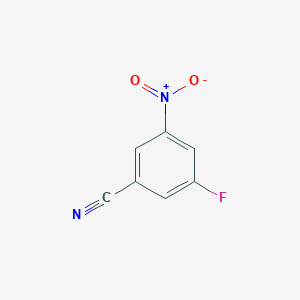
![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)


